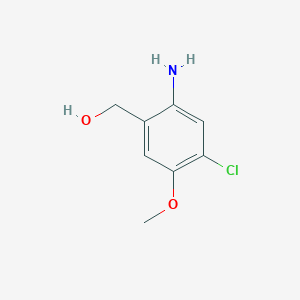
(2-Amino-4-chloro-5-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-chloro-5-methoxyphenyl)methanol is an organic compound with a molecular formula of C7H10ClNO2 This compound is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzene ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chloro-5-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the reduction of a corresponding nitro compound. For instance, the nitro compound can be reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the amino derivative. The reaction conditions often involve heating and stirring to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is efficient and can be scaled up to produce significant quantities of the compound. The reaction is typically carried out in a hydrogenation reactor under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-chloro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Fully reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Amino-4-chloro-5-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Amino-4-chloro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-4-chlorophenyl)methanol: Similar structure but lacks the methoxy group.
(2-Amino-5-chlorophenyl)methanol: Similar structure but with the chloro group in a different position.
(2-Amino-4-methoxyphenyl)methanol: Similar structure but lacks the chloro group.
Uniqueness
(2-Amino-4-chloro-5-methoxyphenyl)methanol is unique due to the presence of both chloro and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications. The presence of the methoxy group can enhance the compound’s solubility and reactivity, while the chloro group can provide sites for further chemical modifications.
Propiedades
Fórmula molecular |
C8H10ClNO2 |
|---|---|
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
(2-amino-4-chloro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10ClNO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4,10H2,1H3 |
Clave InChI |
IHTXBTASTRNJGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


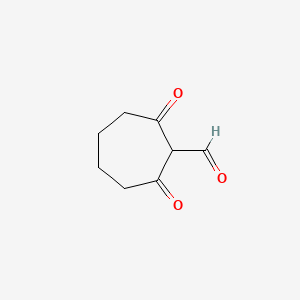
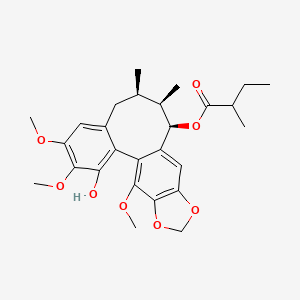
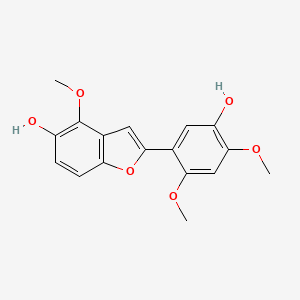
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
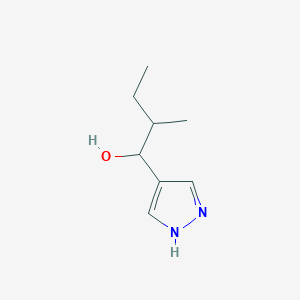
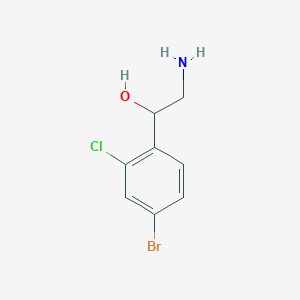
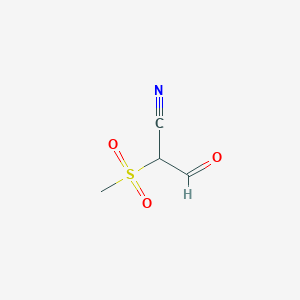

![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
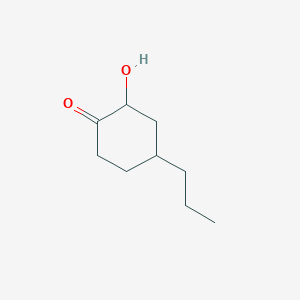
![4-Bromo-1-[2-(1H-pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13071244.png)

![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
